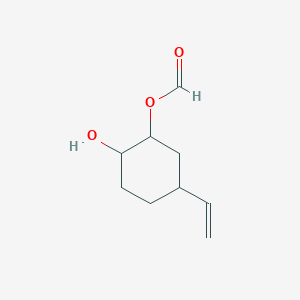
Benzenesulfonic acid, 4-bromo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-bromo-, methyl ester is an organic compound with the molecular formula C7H7BrO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the para position and the sulfonic acid group is esterified with a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-bromo-, methyl ester typically involves the sulfonation of bromobenzene followed by esterification. The process can be summarized as follows:
Sulfonation: Bromobenzene is treated with fuming sulfuric acid (oleum) to introduce the sulfonic acid group at the para position, forming 4-bromobenzenesulfonic acid.
Esterification: The 4-bromobenzenesulfonic acid is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous sulfonation of bromobenzene using a sulfonation reactor.
- Continuous esterification in a reactor with methanol and an acid catalyst.
- Purification of the final product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-bromo-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.
Oxidation: The methyl ester group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxybenzenesulfonic acid, methyl ester.
Reduction: Formation of 4-bromobenzenesulfonic acid.
Oxidation: Formation of 4-bromobenzoic acid, methyl ester.
Scientific Research Applications
Benzenesulfonic acid, 4-bromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-bromo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the sulfonic acid group can participate in various acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Benzenesulfonic acid, 4-bromo-, methyl ester can be compared with other similar compounds, such as:
Benzenesulfonic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a bromine atom.
Benzenesulfonic acid, 4-chloro-, methyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Benzenesulfonic acid, 4-fluoro-, methyl ester: Similar structure but with a fluorine atom instead of a bromine atom.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
6213-85-0 |
|---|---|
Molecular Formula |
C7H7BrO3S |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
methyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C7H7BrO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
PYDQNCFCJQEDFL-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



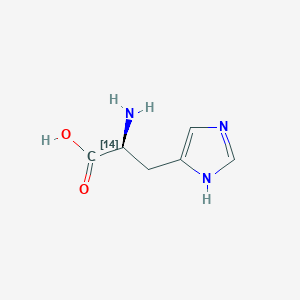

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)
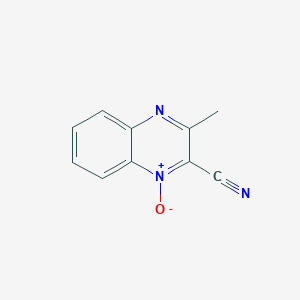
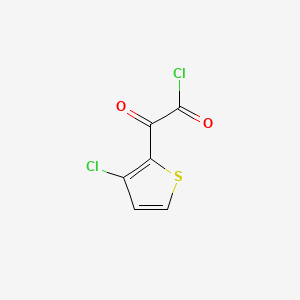
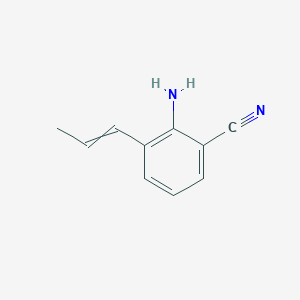
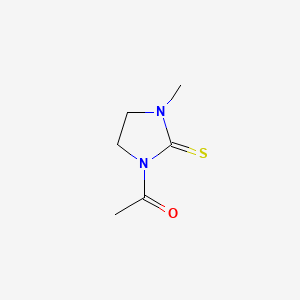
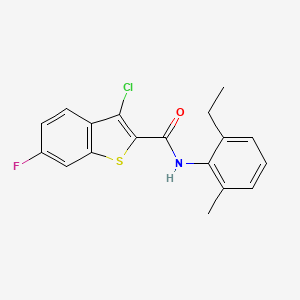
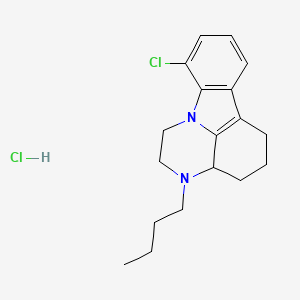
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
